molecular formula C21H20N2O4S B2523116 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide CAS No. 946220-20-8

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide

Cat. No.: B2523116
CAS No.: 946220-20-8
M. Wt: 396.46
InChI Key: PUIBTDUNNITCIW-UHFFFAOYSA-N
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Description

The compound “N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide” is a complex organic molecule that contains several functional groups. These include a furan ring, a quinoline ring, a sulfonamide group, and a methylbenzene (or toluene) group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring is a five-membered ring with an oxygen atom . The quinoline is a fused ring system containing a benzene ring and a pyridine ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. Furan rings can undergo reactions at the 2-position . Quinolines can undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Environmental Remediation

Adsorption of Pollutants : Activated carbon (AC) is highly effective for the adsorption of pharmaceutical pollutants, including quinolone antibiotics from aqueous solutions. The efficiency of AC can be attributed to its large specific surface area, high porosity, and favorable pore size distribution, making it an excellent choice for treating pharmaceutical pollutants in the environment (Ahmed, 2017).

Materials Science

Self-Healing Polymers : The incorporation of furanic groups, such as those in N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide, into polymers enables the development of self-healing materials. These materials utilize thermally reversible Diels–Alder chemistry for remendability and recyclability, showcasing potential for creating durable and sustainable polymers (Liu & Chuo, 2013).

Green Chemistry

Biphasic Dehydration of Sugars : The dehydration of sugars to valuable chemicals like 5-hydroxymethylfurfural (5-HMF) and furfural is a key process in green chemistry. The use of biphasic systems allows for the efficient extraction and separation of these products, minimizing side reactions. Ethyl acetate and methyl propionate are highlighted as green solvents for this process, promoting sustainable chemical production (Esteban, Vorholt, & Leitner, 2020).

Quinoline Scaffold in Drug Discovery : Quinoline and its derivatives are recognized for their significant therapeutic potentials, such as anticancer, antimalarial, and antimicrobial activities. Green chemistry approaches are being developed to synthesize the quinoline scaffold, emphasizing methods that reduce the use of hazardous chemicals and solvents. This shift towards greener methods aims to mitigate environmental impact while expanding the applications of quinoline-based compounds in medicine (Nainwal et al., 2019).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the target it’s designed to interact with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on optimizing its activity, reducing side effects, or improving its pharmacokinetic properties .

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-15-5-2-7-18(13-15)28(25,26)22-17-10-9-16-6-3-11-23(19(16)14-17)21(24)20-8-4-12-27-20/h2,4-5,7-10,12-14,22H,3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIBTDUNNITCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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